3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a heteroaromatic compound with a central acrylonitrile backbone (CH₂=C-CN) substituted at the second carbon by a 4-chlorophenylsulfonyl group (SO₂-C₆H₄-Cl) and at the third carbon by an amino group (-NH₂). Its IUPAC name reflects the positional arrangement of substituents: the sulfonyl group occupies the 2-position, while the amino group is at the 3-position of the prop-2-enenitrile chain. The molecular formula is C₉H₇ClN₂O₂S , and its molecular weight is 242.68 g/mol .
The compound’s structure features three key functional groups:
- Sulfonyl group : Electron-withdrawing due to the adjacent oxygen atoms, influencing reactivity and electronic distribution.
- Amino group : Electron-donating, capable of forming hydrogen bonds or participating in nucleophilic reactions.
- Acrylonitrile moiety : A conjugated system with a nitrile group, enhancing electrophilicity at the β-carbon.
Key Structural Features
Crystallographic Analysis and Conformational Studies
While no direct crystallographic data exists for this compound, insights can be drawn from structurally related sulfonylacrylonitriles. For example, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile exhibits a planar acrylonitrile group (C=C-C≡N) with deviations ≤0.003 Å from coplanarity. Intermolecular interactions such as C–H⋯π interactions between aromatic protons and π-systems stabilize the crystal lattice in similar compounds.
In the absence of experimental data, computational models predict:
- Conformational rigidity : The sulfonyl and amino groups likely adopt axial positions relative to the acrylonitrile plane due to steric and electronic constraints.
- Packing motifs : Potential hydrogen bonding between amino groups and sulfonyl oxygens or nitrile groups in adjacent molecules.
Spectroscopic Identification
Spectroscopic techniques provide critical evidence for confirming the compound’s identity. Below is a synthesis of expected and observed data for related sulfonylacrylonitriles:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄-Cl) | 7.4–7.8 (m, 4H) | Multiplet (J ~8 Hz) |
| Amino (-NH₂) | 5.0–6.0 (s, 2H) | Broad singlet |
| Vinyl (CH₂) | 6.0–6.2 (d, 1H) | Doublet (J ~16 Hz) |
| Nitrile (C≡N) | Not observed (no protons) | – |
Mass Spectrometry
The molecular ion peak is expected at m/z 242.68 (C₉H₇ClN₂O₂S⁺), with fragmentation patterns reflecting cleavage of the sulfonyl group (loss of SO₂-C₆H₄-Cl, yielding m/z 57 for CN-CH₂=CH-NH₂).
Comparative Structural Analysis with Related Sulfonylacrylonitrile Derivatives
The structural diversity of sulfonylacrylonitriles is highlighted in Table 2, which compares this compound with analogs.
| Compound | Molecular Formula | Key Substituents | Unique Features |
|---|---|---|---|
| This compound | C₉H₇ClN₂O₂S | 4-Cl-phenylsulfonyl, NH₂ | Electron-deficient acrylonitrile core |
| (E)-3-((4-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | C₁₇H₁₂ClN₄OS | Thiazole, nitrophenyl, NH-Cl | Extended conjugation via thiazole ring |
| 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile | C₁₅H₁₀ClNO₂S | Phenylsulfonyl, 4-Cl-phenyl | Enhanced lipophilicity due to phenyl groups |
| (Z)-3-Amino-3-(4-chlorophenyl)acrylonitrile | C₉H₇ClN₂ | 4-Cl-phenyl, NH₂ (Z-configuration) | Stereoelectronic effects from Z-isomerism |
Electronic and Steric Effects
Electron-Withdrawing Groups :
- The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.
- Nitro groups in analogs (e.g., ) further polarize the acrylonitrile, increasing reactivity toward Michael donors.
Steric Considerations :
- Bulky substituents (e.g., thiazole in ) may hinder intermolecular interactions, altering crystallization behavior.
- The amino group’s position (3rd carbon) allows for hydrogen bonding, unlike 3-aryl-substituted analogs (e.g., ).
Properties
IUPAC Name |
(E)-3-amino-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-1-3-8(4-2-7)15(13,14)9(5-11)6-12/h1-5H,11H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBEHWOJJLSC-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CN)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/N)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Sulfonyl Acrylonitrile Core
- Starting Materials: 4-chlorophenyl sulfonyl chloride or related sulfonyl precursors and acrylonitrile derivatives.
- Reaction Type: Nucleophilic substitution or Michael addition to introduce the sulfonyl group onto the acrylonitrile framework.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate substitution reactions.
- Catalysts/Base: Triethylamine or other organic bases to scavenge HCl generated during sulfonylation.
Introduction of the Amino Group at the 3-Position
- Method: Amination via nucleophilic substitution or reductive amination.
- Reagents: Ammonia or amine sources under controlled conditions.
- Conditions: Mild heating (50–80 °C) under inert atmosphere to prevent side reactions.
Detailed Stepwise Synthesis (Inferred from Analogous Compounds)
Due to the scarcity of direct preparation protocols for this compound, the following is a detailed inferred synthetic sequence based on related acrylonitrile and sulfonyl chemistry:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation of acrylonitrile | 4-chlorophenyl sulfonyl chloride, acrylonitrile, triethylamine, DMF, 0–25 °C, 2–4 h | Formation of 2-[(4-chlorophenyl)sulfonyl]acrylonitrile |
| 2 | Amination at 3-position | Ammonia or ammonium salts, polar solvent, 50–80 °C, 4–8 h | Introduction of amino group yielding this compound |
| 3 | Purification | Recrystallization from ethanol or ethyl acetate | Pure crystalline product with melting point ~213 °C |
Research Findings and Optimization
- Reaction Yields: Reported yields for similar sulfonyl acrylonitrile syntheses range from 70% to 90% depending on reaction conditions and purification methods.
- Reaction Time: Amination steps typically require 4–8 hours for completion.
- Temperature Control: Maintaining moderate temperatures (50–80 °C) is critical to avoid polymerization or decomposition of acrylonitrile derivatives.
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving yields.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages | Notes |
|---|---|---|---|
| Direct sulfonylation of acrylonitrile | Straightforward, fewer steps | Potential side reactions, polymerization risk | Requires careful temperature and reagent control |
| Stepwise introduction of amino group | Higher selectivity and yield | Longer reaction time | Amination conditions must avoid overreaction |
| Use of organic bases (e.g., triethylamine) | Efficient HCl scavenging | Requires removal of base salts | Common practice in sulfonylation reactions |
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Sulfonylation Temperature | 0–25 °C | To control reaction rate and minimize side products |
| Amination Temperature | 50–80 °C | Optimal for nucleophilic substitution |
| Reaction Time (Amination) | 4–8 hours | Ensures complete conversion |
| Solvent | DMF, DMSO, Methanol | Polar aprotic solvents preferred |
| Base | Triethylamine, KOH | Neutralizes HCl formed |
| Yield | 70–90% | Dependent on purification and reaction control |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile serves as an important building block for the synthesis of more complex molecules. Its chemical reactivity allows for various transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial in the development of new compounds with enhanced biological activities or modified physical properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or ligand in receptor studies. Its ability to interact with specific molecular targets enables it to inhibit enzyme activities or modulate receptor signaling pathways, making it valuable in pharmacological studies.
Medicine
The therapeutic potential of this compound has been explored in several areas:
- Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure contributes to the enhancement of material properties, making it suitable for various applications in material science.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have shown that modifications to the sulfonamide moiety can enhance binding affinity and selectivity towards target enzymes .
Case Study 2: Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways . Further research is needed to elucidate its efficacy in vivo.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (CAS 129200-98-2)
- Molecular Formula: C₁₅H₁₀ClNO₂S
- Key Differences: Replaces the 4-chlorophenylsulfonyl group with a phenylsulfonyl moiety. The compound has a higher molecular weight (297.77 g/mol) and a distinct stereochemistry (E-isomer confirmed) .
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
- Molecular Formula : C₁₂H₆Cl₄O₂S
- Key Differences: A polychlorinated sulfone lacking the acrylonitrile backbone. The absence of an amino group limits hydrogen-bonding interactions .
Acrylonitrile Derivatives with Heterocyclic Substituents
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (CAS 373371-92-7)
- Molecular Formula : C₁₉H₁₃ClN₄O₂S
- Key Differences : Incorporates a thiazole ring and nitro group, enhancing π-π stacking and electron-withdrawing effects. The molecular weight (420.85 g/mol ) and complexity (SMILES complexity score: 726) exceed the target compound, suggesting divergent solubility and pharmacokinetics .
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- Molecular Formula : C₁₅H₁₀ClN₃O₃
- Key Differences: A quinoline derivative with nitro and chlorophenyl groups.
Enaminonitrile Derivatives with Bioactive Moieties
Compounds from share the enaminonitrile core but differ in substituents:
3-Amino-2-(antipyrinylazo)-3-diphenylamino acrylonitrile Molecular Weight: ~400–450 g/mol (estimated). Key Differences: The antipyrine (pyrazole) moiety confers anti-inflammatory activity, as demonstrated in rodent models. Higher hydrogen-bond acceptor count (e.g., 6 vs. 2 in the target compound) may improve solubility but reduce blood-brain barrier penetration .
3-Amino-2-(antipyrinylazo)-3-piperazinyl acrylonitrile Melting Point: 89–90°C vs. 213°C for the target compound.
Physical and Chemical Property Comparison
Biological Activity
3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a compound of growing interest due to its unique structural features and potential biological activities. The presence of both an amino group and a sulfonyl moiety, along with a nitrile functional group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyl group is known for forming strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, leading to observed biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anti-inflammatory Properties : It may inhibit inflammatory pathways by modulating cytokine production.
- Neuroprotective Effects : Preliminary studies suggest it could impact neurodegenerative processes.
Research Findings
Recent studies have explored the biological activities of this compound through various experimental approaches.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 200 | 100 |
| IL-1β | 180 | 90 |
Case Studies
- Neuroprotective Effects : A case study examined the effects of this compound on neurodegenerative models. Treatment with this compound resulted in reduced apoptosis markers in neuronal cells exposed to oxidative stress.
- In Vivo Studies : Animal models treated with this compound showed significant improvements in behavioral tests associated with cognitive function, suggesting potential applications in treating Alzheimer's disease.
Q & A
Q. What synthetic routes are commonly employed for preparing 3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile, and how is its structural integrity validated?
The compound is typically synthesized via condensation reactions involving enaminonitrile precursors and sulfonyl chloride derivatives. For example, analogous compounds in the sulfonyl acrylonitrile family are synthesized using azo coupling and cyclization steps, achieving yields of 72–86% . Structural validation relies on infrared spectroscopy (IR) to identify functional groups (e.g., -CN, -SO₂, and -NH₂) and nuclear magnetic resonance (NMR) to confirm proton and carbon environments. Mass spectrometry (MS) further verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the biological activity of this compound evaluated in preclinical models?
Anti-inflammatory and analgesic activities are assessed using Sprague-Dawley rats and Swiss mice . For instance, edema is induced in rat paws via carrageenan, and compound efficacy is measured by inhibition of swelling. Analgesic effects are quantified using thermal or chemical pain stimuli in mice, with dose-dependent responses compared to controls like ibuprofen . Parallel studies in leukemia cell lines (e.g., K562) employ fluorescence spectroscopy to monitor cellular uptake and cytotoxicity .
Q. Which analytical techniques ensure purity and stability of sulfonyl acrylonitrile derivatives during storage?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability under varying pH and temperature conditions is monitored via accelerated degradation studies , while differential scanning calorimetry (DSC) determines thermal decomposition profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the inhibitory activity of sulfonyl acrylonitriles against specific enzymes?
Systematic substitution of the sulfonyl and acrylonitrile moieties is critical. For example, replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -NO₂) enhances covalent binding to catalytic cysteine residues in enzymes like protein phosphatase methylesterase-1 (PME-1). Competitive activity-based protein profiling (ABPP) quantifies selectivity, with IC₅₀ values guiding iterative optimization .
Q. What mechanistic insights explain the covalent inhibition of targets by sulfonyl acrylonitriles?
The α,β-unsaturated nitrile group acts as a Michael acceptor, enabling nucleophilic attack by thiol groups in enzyme active sites (e.g., cysteine residues). X-ray crystallography of inhibitor-enzyme complexes reveals conformational changes upon covalent adduct formation, validated by electron density maps and molecular docking simulations .
Q. How do researchers address contradictions in biological activity data across different experimental models?
Discrepancies between in vitro (e.g., leukemia cell assays) and in vivo (rodent models) results may arise from differences in metabolic stability or membrane permeability. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and orthogonal assays (e.g., surface plasmon resonance for binding affinity) reconcile these inconsistencies .
Q. How can fluorescence spectroscopy track the intracellular fate of this compound in leukemia cells?
Fluorescent tagging (e.g., Cy3/Cy5) or intrinsic fluorescence of the acrylonitrile moiety enables real-time imaging of cellular uptake and sublocalization. Time-resolved fluorescence quenching quantifies interactions with intracellular targets (e.g., kinases), while flow cytometry measures apoptosis induction .
Methodological Notes
- Key Techniques : IR, NMR, MS, HPLC, ABPP, X-ray crystallography, fluorescence spectroscopy.
- Data Interpretation : Prioritize IC₅₀ values from dose-response curves and crystallographic resolution (<2.0 Å) for SAR validation.
- Contradictions : Cross-validate in vitro and in vivo results using metabolic stability assays (e.g., liver microsomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
